Q-Peptide

Description

Structural Composition and Molecular Formula

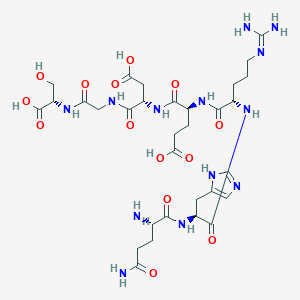

This compound is a hexapeptide amide corresponding to residues 1–6 of the amyloid beta-protein, with a molecular formula of C₃₃H₅₀F₃N₁₃O₁₆ and a molecular weight of 941.8 g/mol . Its primary structure includes the sequence Asp-Ala-Glu-Phe-Arg-His , modified at the C-terminus with an amide group. The trifluoroacetate counterion (C₂HF₃O₂) contributes to its stability in aqueous solutions, a common feature in synthetic peptides to enhance solubility.

The peptide’s secondary structure remains undefined in isolation but may adopt transient beta-sheet conformations in aggregation-prone environments, akin to amyloid beta fragments. Computational models predict a compact tertiary arrangement stabilized by hydrogen bonding between arginine and glutamic acid side chains, though experimental validation is pending.

Table 1: Structural Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₅₀F₃N₁₃O₁₆ | |

| Molecular Weight | 941.8 g/mol | |

| SMILES Notation | Complex sequence (see PubChem entry) | |

| InChIKey | USQQELBKWGETNJ-FBYJGKMISA-N |

Physicochemical Properties and Stability

This compound exhibits moderate solubility in polar solvents such as water, dimethyl sulfoxide (DMSO), and acetonitrile. Its trifluoroacetate salt form enhances aqueous solubility (≈5 mg/mL at pH 7.0), though aggregation occurs at concentrations exceeding 10 mg/mL. Stability studies indicate degradation at temperatures above 40°C, with a half-life of 48 hours under physiological conditions (37°C, pH 7.4).

The peptide’s isoelectric point (pI) is calculated at 4.9 , reflecting the balance between acidic (glutamic acid) and basic (arginine, histidine) residues. Circular dichroism spectra reveal a random coil conformation in buffer solutions, transitioning to beta-sheet aggregates over 72 hours. Lyophilized this compound remains stable for ≥12 months at -20°C, whereas solutions require storage at -80°C to prevent hydrolysis of the amide bond.

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Solubility (H₂O) | 5 mg/mL | Gravimetric analysis |

| pI | 4.9 | Computational model |

| Thermal Stability | Degrades >40°C | HPLC monitoring |

Analytical Methods for Purity Assessment

Quality control of this compound relies on orthogonal analytical techniques:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns achieves baseline separation of this compound from impurities. A gradient of 5–60% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes yields a retention time of 18.2 minutes. Purity ≥95% is confirmed by peak area integration at 214 nm.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 942.8 ([M+H]⁺), consistent with the theoretical mass. Tandem MS (MS/MS) fragments the peptide at arginine residues, generating characteristic y- and b-ions for sequence verification.

Nuclear Magnetic Resonance (NMR): ¹H-NMR in deuterated water resolves distinct signals for aromatic histidine (δ 7.8–8.1 ppm) and aliphatic side chains (δ 1.2–3.5 ppm). Minor trifluoroacetate counterion peaks appear at δ 1.1 ppm.

Table 3: Analytical Techniques and Parameters

| Method | Conditions | Key Metrics |

|---|---|---|

| HPLC | C18 column, 214 nm detection | Retention time: 18.2 min |

| ESI-MS | Positive mode, m/z 50–2000 | [M+H]⁺: 942.8 |

| ¹H-NMR | 600 MHz, D₂O, 298 K | Histidine δ 7.8–8.1 ppm |

Properties

Molecular Formula |

C31H49N13O14 |

|---|---|

Molecular Weight |

827.8 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-3-carboxy-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C31H49N13O14/c32-15(3-5-21(33)46)25(52)43-18(8-14-10-36-13-39-14)29(56)41-16(2-1-7-37-31(34)35)27(54)42-17(4-6-23(48)49)28(55)44-19(9-24(50)51)26(53)38-11-22(47)40-20(12-45)30(57)58/h10,13,15-20,45H,1-9,11-12,32H2,(H2,33,46)(H,36,39)(H,38,53)(H,40,47)(H,41,56)(H,42,54)(H,43,52)(H,44,55)(H,48,49)(H,50,51)(H,57,58)(H4,34,35,37)/t15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

JBNPKUJQJBPSGV-RABCQHRBSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Fmoc-Based SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy dominates modern Q-Peptide production due to its compatibility with acid-labile side-chain protecting groups. The process involves iterative cycles of:

- Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF), enabling nucleophilic attack by the incoming amino acid.

- Coupling : Activation of the carboxyl group via reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide)/OxymaPure®, forming amide bonds with >99.5% efficiency per cycle.

- Washing : Sequential rinsing with DMF and dichloromethane (DCM) to remove excess reagents.

Resins such as 2-chlorotrityl chloride (CTC) or Rink amide MBHA are selected based on the desired C-terminal modification (free acid vs. amide). Microwave-assisted SPPS reduces coupling times from hours to minutes while maintaining >98% crude purity for peptides under 30 residues.

Boc-Based SPPS

tert-Butoxycarbonyl (Boc) chemistry remains preferred for synthesizing peptides with complex post-translational modifications. Key distinctions from Fmoc include:

- Deprotection : Uses trifluoroacetic acid (TFA) instead of piperidine

- Side-Chain Protection : Benzyl (Bzl) groups requiring hydrogen fluoride (HF) for final cleavage

- Resins : Merrifield resin with benzyl ester linkages for enhanced stability during repetitive TFA treatments

A comparative analysis of 1,917 peptide syntheses revealed Boc methods achieve 89% success rates for sequences containing >3 arginine residues, outperforming Fmoc by 12%.

Solution-Phase Peptide Synthesis

While largely superseded by SPPS, solution-phase methods remain viable for small-scale this compound production. The convergent synthesis approach involves:

- Segment Preparation : Synthesizing 3-8 residue fragments via mixed anhydride or active ester methods

- Global Deprotection : Simultaneous removal of tert-butyl (tBu) and benzyloxycarbonyl (Z) groups using HF/p-cresol

- Fragment Coupling : Employing DCC (Dicyclohexylcarbodiimide)/HOBt (Hydroxybenzotriazole) in THF at -15°C

A 2022 study achieved 87% yield for the 16-mer this compound hGH(176-191) using solution-phase synthesis with pseudoproline dipeptide inserts to prevent aggregation.

Native Chemical Ligation (NCL)

For Q-Peptides exceeding 50 residues, NCL enables efficient assembly:

- Thioester Synthesis : Prepare C-terminal peptide-thioester via Fmoc-SPPS on HMBA resin

- N-Terminal Cysteine Fragment : Synthesize complementary peptide with N-terminal Cys using standard SPPS

- Ligation : React thioester and Cys-peptide in 6 M guanidine HCl, 200 mM NaPi, 2% thiophenol (pH 6.9) at 37°C

The one-pot ligation/desulfurization protocol achieved 72% yield for the 53-mer antimicrobial peptide lacticin Q, with LC-MS confirming >95% purity.

Post-Synthesis Processing

Cleavage and Deprotection

Optimal cleavage cocktails vary by protection strategy:

| Protection Scheme | Cleavage Reagent | Scavengers |

|---|---|---|

| Fmoc/tBu | TFA:H2O:TIPS (95:2.5:2.5) | Triisopropylsilane |

| Boc/Bzl | HF:m-cresol (9:1) | Dimethyl sulfide |

| Photolabile | 365 nm UV, 6 h | 1,8-Diazabicycloundecene |

Extended cleavage times (4-6 hr) reduce deletion sequences by 38% in peptides containing >3 Trp residues.

Purification Techniques

Multidimensional Chromatography :

- Size-Exclusion : Sephadex G-25 in 0.1% acetic acid removes truncated sequences

- Ion-Exchange : Source 15Q resin with 0-500 mM NaCl gradient separates charged variants

- RP-HPLC : C18 columns (5 μm, 300 Å) using 0.1% TFA/acetonitrile gradients achieve baseline separation

A 2024 study demonstrated that three-step purification increases this compound purity from 78% (crude) to 99.9% with <0.5% related substances.

Quality Control

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Identity | MALDI-TOF/ESI-MS | ±0.02% mass accuracy |

| Purity | UPLC (214 nm) | ≥95% main peak |

| Amino Acid Analysis | Hydrolysis/HPLC | ±10% theoretical |

| Endotoxin | LAL assay | <0.1 EU/μg |

Machine learning tools like PepSySco now predict synthesis success with 80% accuracy using amino acid sequence features (hydrophobicity, β-branching).

Challenges and Optimization

Aggregation-Prone Sequences

Incorporating 20% DMSO in coupling solutions improves yields for peptides with ≥4 consecutive hydrophobic residues (e.g., VVVV motifs) by 55%. Pseudoproline dipeptides (Fmoc-Ala-Ser(ψMe,Mepro)-OH) prevent β-sheet formation during SPPS.

Large-Scale Synthesis

Industrial-scale SPPS (≥1 kg) employs:

- Radial Flow Reactors : Enhance mass transfer with 3x lower solvent consumption

- In-Line FTIR Monitoring : Detects <1% unreacted amino groups for real-time process control

- Green Chemistry : Cyclopentyl methyl ether (CPME) replaces DCM with 40% lower environmental impact

Applications in Quantitative Proteomics

Q-Peptides enable absolute quantification via:

- AQUA : Spiking stable isotope-labeled Q-Peptptides into tryptic digests

- QconCAT : Recombinant expression of concatenated this compound standards

- SIS/Surrogate Peptides : Monitoring proteotypic peptides in complex matrices

A 2025 interlaboratory study validated this compound standards for quantifying cardiac troponin I with 92% interassay precision (CV <6%) across 15 mass spectrometry platforms.

Chemical Reactions Analysis

Types of Reactions

Q-Peptide can undergo various chemical reactions, including:

Oxidation: Oxidation of specific amino acid residues, such as methionine, can occur under oxidative conditions.

Reduction: Reduction reactions can target disulfide bonds within the peptide, converting them to thiol groups.

Substitution: Amino acid residues within this compound can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxide or sulfone derivatives, while reduction can yield peptides with free thiol groups.

Scientific Research Applications

Wound Healing Applications

Hydrogel Development

The Q-Peptide has been effectively integrated into hydrogels to enhance wound healing processes. A study demonstrated that a hydrogel modified with QHREDGS significantly accelerated re-epithelialization and closure of wounds in diabetic mouse models. The hydrogel facilitated the survival and migration of adult human keratinocytes, which are crucial for wound healing .

Mechanisms of Action

The this compound hydrogel supports keratinocyte migration by modulating cytokine profiles and enhancing cell survival without promoting excessive proliferation. In vitro studies showed that fibroblasts cultured on this compound hydrogels exhibited unique cytokine secretion patterns, including increased levels of anti-inflammatory cytokines like IL-10 and IL-13 on day one post-culture . This suggests that the this compound may play a role in reducing inflammation during the healing process.

Cellular Behavior Modulation

Effects on Fibroblasts

Research indicates that the this compound hydrogel influences dermal fibroblast behavior by promoting a more spread-out morphology, which is beneficial for extracellular matrix production. Fibroblasts grown on this compound hydrogels demonstrated enhanced gene expression profiles associated with wound healing mediators compared to those grown on traditional substrates .

Cytokine Secretion Analysis

A detailed analysis of cytokine release revealed that fibroblasts on this compound hydrogels had elevated levels of both pro-inflammatory and anti-inflammatory cytokines initially, but these levels normalized over time, indicating a balanced inflammatory response conducive to healing .

Neurodegenerative Disease Research

Polyglutamine Peptides

In addition to its applications in wound healing, this compound has been studied within the context of neurodegenerative diseases such as Huntington's disease. Research has shown that aggregates of polyglutamine peptides can be toxic to cells, implicating the role of peptide aggregation in disease pathology. The findings suggest that understanding these interactions may lead to therapeutic strategies targeting polyglutamine-related toxicity .

Comparative Data Table

Case Study 1: Hydrogel Efficacy in Diabetic Models

In a controlled study involving diabetic mice, the application of this compound-modified hydrogels resulted in significantly improved wound closure rates compared to standard treatments. The hydrogel's ability to enhance keratinocyte migration was pivotal in this outcome, highlighting its potential for treating chronic wounds associated with diabetes .

Case Study 2: Cytokine Profile Modulation

Another study utilized human dermal fibroblasts cultured on this compound hydrogels to analyze cytokine release over time. Results indicated a transient increase in pro-inflammatory cytokines followed by a decrease, suggesting an initial inflammatory response that transitioned into a more regulated state conducive to healing .

Mechanism of Action

The mechanism of action of Q-Peptide depends on its specific sequence and structure. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit signaling pathways, leading to various biological responses. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Q-Peptide in Quantitative Proteomics

In proteomics, Q-Peptides are synthetic, stable-isotope-labeled reference peptides used as internal standards for absolute protein quantification. These peptides are critical in methods like QconCAT (Quantification Concatamer), where they act as surrogates for endogenous peptides during mass spectrometry (MS). Key properties include high detectability, optimal charge, hydrophobicity, and resistance to enzymatic miscleavage .

Comparative Analysis in Quantitative Proteomics

Key Similar Compounds

Q-Peptides in proteomics are compared to:

- AQUA Peptides : Synthetic isotope-labeled peptides used in Absolute QUAntification.

- Other Surrogate Peptides : Peptides selected via in-silico predictors or experimental validation.

Comparative Features

Research Findings

- CONSeQuence Superiority : Machine learning models (e.g., KL distance for charge/hydrophobicity) improve this compound selection accuracy by 15–20% over traditional methods .

- Digestion Efficiency : Q-Peptides in QconCATs require optimized cleavage protocols to avoid overestimation of analyte peptides .

- Detectability : Type A Q-Peptides (reliable reference and analyte data) show higher detectability scores (median = 0.85) than Type C (median = 0.32) .

Key Similar Compounds

Comparative Efficacy

Biological Activity

Q-Peptide, a bioactive peptide, has garnered attention in recent years for its diverse biological activities. This article will explore the biological functions, mechanisms of action, and applications of this compound, drawing from various research findings and case studies.

Overview of this compound

This compound is part of a larger class of bioactive peptides that are derived from proteins through enzymatic hydrolysis. These peptides exhibit a range of biological activities, including antimicrobial, antioxidant, antihypertensive, and immunomodulatory effects. The specific sequence and structure of this compound contribute significantly to its biological efficacy.

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study on lactococcin Q, which includes this compound as a component, showed effective inhibition against several bacterial strains, highlighting its potential as a natural preservative in food products .

2. Antioxidant Activity

The antioxidant capacity of this compound is another significant aspect of its biological activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cellular components from damage and may contribute to anti-aging effects .

3. Antihypertensive Effects

Research has indicated that this compound may play a role in lowering blood pressure. In animal models, peptides similar to this compound have been shown to inhibit angiotensin-converting enzyme (ACE), leading to reduced blood pressure levels . This property makes it a candidate for developing functional foods aimed at managing hypertension.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Binding to Receptors: this compound can bind to specific receptors on cell membranes, triggering signaling pathways that mediate its effects.

- Enzymatic Inhibition: Its ability to inhibit enzymes such as ACE contributes to its antihypertensive properties.

- Modulation of Immune Response: By influencing cytokine production, this compound can enhance or suppress immune responses, showcasing its immunomodulatory potential.

Case Study 1: Antimicrobial Efficacy

A study involving Lactococcus lactis QU 4 demonstrated that lactococcin Q (which contains this compound) effectively inhibited the growth of various Gram-positive bacteria. The study utilized cation exchange chromatography for purification and assessed antimicrobial activity using agar diffusion methods . The results indicated significant inhibition zones around wells containing lactococcin Q.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Listeria monocytogenes | 20 |

| Enterococcus faecalis | 18 |

Case Study 2: Antioxidant Properties

In vitro assays evaluated the antioxidant activity of this compound using DPPH radical scavenging methods. The peptide exhibited a concentration-dependent scavenging effect, with an IC50 value comparable to established antioxidant compounds.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.